N-((3-(furan-3-yl)pyrazin-2-yl)methyl)picolinamide
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Overview
Description
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)picolinamide is a useful research compound. Its molecular formula is C15H12N4O2 and its molecular weight is 280.287. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Properties and Materials Engineering
Research has shown that picolinamide and its derivatives exhibit unique properties that could be harnessed for catalytic applications and materials science. For instance, picolinamide has been identified as a ligand in gold(III) complexes, demonstrating potential in creating materials with specific optical or electronic properties due to the structured coordination environment around the metal center (Fan et al., 2003). Additionally, the structural flexibility and binding capabilities of pyrazine derivatives have been leveraged in the synthesis of various metal complexes, which could be applied in catalysis or as functional materials (Xu et al., 2001).
Drug Design and Biochemical Applications
Picolinamide and pyrazine derivatives have been explored for their biochemical and pharmaceutical applications, particularly in the design of drugs targeting specific enzymes or biological pathways. For example, pyrazinamide and its derivatives have been found to inhibit ethylene biosynthesis in plants, suggesting a potential application in agriculture to extend the shelf life of fruits and flowers (Sun et al., 2017). In another study, picolinamide was identified as a potent inhibitor of poly (ADP-ribose) synthetase, indicating its potential in developing treatments for conditions related to NAD+ depletion (Yamamoto & Okamoto, 1980).
Synthetic Chemistry and Organic Transformations
The ability of picolinamide and pyrazine derivatives to facilitate various organic transformations has been extensively studied, providing a foundation for the synthesis of complex organic molecules. This includes the development of methodologies for the intramolecular amination of C-H bonds, a critical reaction in the synthesis of heterocyclic compounds, which are prevalent in pharmaceutical agents (He et al., 2012). Furthermore, the regioselective N-naphthylation of indoles, facilitated by picolinamide, highlights the utility of these compounds in creating complex molecular architectures (Pradhan et al., 2017).
Mechanism of Action
Target of Action
Furan derivatives, which this compound is a part of, have been found to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-containing compounds, including this one, are known for their wide range of advantageous biological and pharmacological characteristics . The biological action of these compounds is thought to be due to the conjugation of the double bond with the carbonyl group .
Biochemical Pathways
Furan-containing compounds are known to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
It is known that furan-containing compounds exhibit a wide range of biological activities, including antibacterial, antimalarial, antioxidant, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer effects .
Action Environment
The effectiveness of furan-containing compounds can be influenced by various factors, including the specific disease state, the patient’s overall health status, and other environmental factors .
Properties
IUPAC Name |
N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2/c20-15(12-3-1-2-5-16-12)19-9-13-14(18-7-6-17-13)11-4-8-21-10-11/h1-8,10H,9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYRSMPNEHRFND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCC2=NC=CN=C2C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.